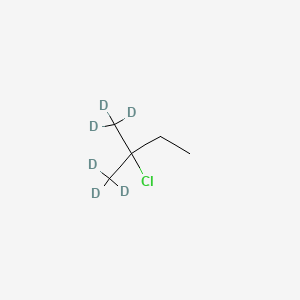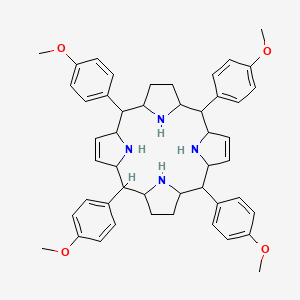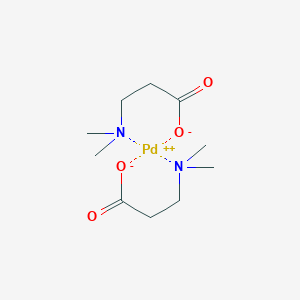![molecular formula C21H26F2O4 B13404441 (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by the introduction of fluorine atoms via electrophilic fluorination. The hydroxyl and acetyl groups are introduced through selective oxidation and acetylation reactions, respectively. The reaction conditions often involve the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenanthrenes. These derivatives can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its multiple functional groups and chiral centers make it a valuable tool for studying stereochemistry and enzyme-substrate interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific mechanical, thermal, and chemical characteristics.
Mecanismo De Acción
The mechanism of action of (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups and chiral centers allow it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated phenanthrene derivatives and steroids with similar structural features. Examples include:
- 6,9-difluoro-11,17-dihydroxy-10,13-dimethylphenanthrene
- 17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethylsteroid
Uniqueness
What sets (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one apart is its combination of multiple chiral centers and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H26F2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26F2O4/c1-11(24)20(27)7-5-13-14-9-16(22)15-8-12(25)4-6-18(15,2)21(14,23)17(26)10-19(13,20)3/h4,6,8,13-14,16-17,26-27H,5,7,9-10H2,1-3H3/t13-,14-,16-,17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
MCRKUTJRGNWPHJ-DQVGDZKQSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


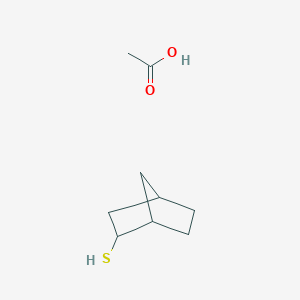
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)

![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
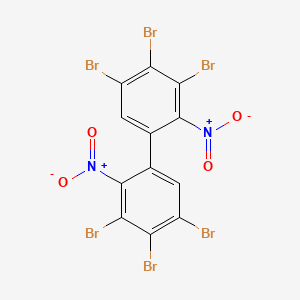
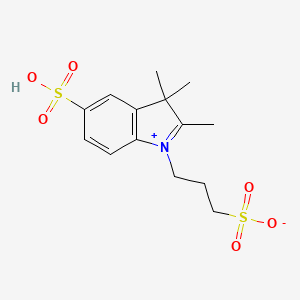
![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
